1-(2,4-Dimethylbenzoyl)piperidin-4-ol
Overview
Description
1-(2,4-Dimethylbenzoyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a 2,4-dimethylbenzoyl group attached to the piperidin-4-ol moiety. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications .
Mechanism of Action
Target of Action
The primary target of 1-(2,4-Dimethylbenzoyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The antagonistic activity of this compound is believed to be due to the presence of a basic nitrogen atom, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound prevents the entry of HIV-1 into cells . . Therefore, the compound affects the pathway of HIV-1 entry into cells.
Result of Action
The result of the action of this compound is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells, thereby inhibiting infection .
Biochemical Analysis
Biochemical Properties
1-(2,4-Dimethylbenzoyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly as an antagonist of the chemokine receptor CCR5. This receptor is a member of the G-protein coupled receptor family and is essential for the entry of HIV-1 into host cells . The compound interacts with the CCR5 receptor by forming a strong salt-bridge interaction with a basic nitrogen atom, which is a common feature of CCR5 antagonists . Additionally, this compound contains lipophilic groups that enhance its binding affinity to the receptor .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by inhibiting the entry of HIV-1 into host cells, thereby preventing viral replication . This compound also affects cell signaling pathways by blocking the activation of the CCR5 receptor, which is involved in the regulation of immune responses . Furthermore, this compound can modulate gene expression and cellular metabolism by altering the activity of downstream signaling molecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the CCR5 receptor. The compound acts as an antagonist by occupying the receptor’s binding site, thereby preventing the interaction of the receptor with its natural ligands . This inhibition of receptor-ligand binding leads to a decrease in receptor activation and subsequent downstream signaling . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on the CCR5 receptor, leading to sustained prevention of HIV-1 entry into host cells . The compound’s efficacy may decrease over time due to potential resistance mechanisms developed by the virus .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits the CCR5 receptor without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, indicating a saturation of the receptor binding sites .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites may further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body . The metabolic flux of this compound can influence its bioavailability and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with the ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, this compound can bind to plasma proteins, such as albumin, affecting its distribution and accumulation in different tissues . These interactions influence the compound’s localization and overall pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its targeting signals and post-translational modifications. The compound is directed to specific cellular compartments, such as the plasma membrane, where it interacts with the CCR5 receptor . Additionally, this compound may undergo phosphorylation or other modifications that influence its activity and function within the cell . These modifications can affect the compound’s ability to inhibit receptor activation and downstream signaling .
Preparation Methods
The synthesis of 1-(2,4-Dimethylbenzoyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylbenzoic acid and piperidin-4-ol.
Reaction Conditions: The reaction conditions often involve the use of reagents like thionyl chloride to convert 2,4-dimethylbenzoic acid to its corresponding acid chloride.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-(2,4-Dimethylbenzoyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound to its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoyl or piperidine ring are replaced by other groups.
Scientific Research Applications
1-(2,4-Dimethylbenzoyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a ligand in receptor binding studies.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(4-hydroxypiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-13(11(2)9-10)14(17)15-7-5-12(16)6-8-15/h3-4,9,12,16H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSFKZUZXSPRHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.